4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of azo-benzoic acid derivatives, including compounds similar to 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid, involves a series of steps that are well-documented in the literature. The paper titled "The synthesis, characterization and structures of some 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid" provides insight into the synthesis of azo-benzoic acids. The precursors used in this study, 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes, are key intermediates in the synthesis process. The synthesis is characterized by spectroscopic techniques such as 1H and 13C NMR, UV–VIS, and IR, which are essential for confirming the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure and geometry of azo-benzoic acids are complex and can be analyzed using advanced computational methods. The same paper discusses the use of the B3LYP density functional theory method with a 6-31G(d) basis set to optimize the molecular structures and geometries of these compounds. This analysis is crucial for understanding the electronic and spatial configuration of the azo-benzoic acids, which in turn affects their reactivity and physical properties.
Chemical Reactions Analysis
Azo compounds are known for their ability to undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism. The study explores these reactions in different solvent systems and pH conditions, providing valuable information on the behavior of azo-benzoic acids in solution. The extent of these equilibria is influenced by factors such as solvent composition and the medium's pH, which are important considerations for practical applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azo-benzoic acids are closely related to their molecular structure and the types of chemical reactions they can undergo. The spectroscopic experiments conducted in the study help characterize the different species present in solution, which is indicative of the compounds' properties. The absorption spectra measured in pure organic solvents and mixed solvent systems reveal how the compounds interact with their environment, which is essential for understanding their potential uses.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds : A study by El-Gaby et al. (2018) details the synthesis of various compounds, including derivatives of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid. These compounds were evaluated for antimicrobial activity, highlighting their potential use in medicinal chemistry and pharmacology (El-Gaby et al., 2018).
Catalytic Applications : The research by Zhong et al. (2019) utilized 4-aminobenzenesulfonic acid in the preparation of hydrophobic acid-functionalized biochar. This material showed high activity and selectivity in alkylation reactions, suggesting its usefulness in chemical synthesis and the production of biofuels (Zhong et al., 2019).
Functionalization of Materials : A study by Lebègue et al. (2013) demonstrated the functionalization of activated carbon using derivatives of 4-aminobenzenesulfonic acid, enhancing its chemical properties. This work is significant for materials science, especially for applications in catalysis and environmental remediation (Lebègue et al., 2013).
Electrochemical Applications : In research by Smith et al. (2009), compounds derived from 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid were studied for their electrochemical properties, particularly in the context of dye compounds and their interactions with organic acids. This research is relevant for the development of electrochemical sensors and devices (Smith et al., 2009).
Biomedical Research : Bedair et al. (2022) synthesized azo derivatives of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and investigated their properties as corrosion inhibitors and antibacterial agents. This research is pertinent to the fields of corrosion science and biomedical materials (Bedair et al., 2022).
Environmental Applications : Paszczynski et al. (1992) synthesized radiolabeled azo dyes and sulfanilic acid, including derivatives of 4-aminobenzenesulfonic acid, to study their biodegradability by different microorganisms. This research is important for understanding the environmental impact of azo dyes and developing bioremediation strategies (Paszczynski et al., 1992).
Safety And Hazards
The safety data sheet for “4-((4-Aminophenyl)diazenyl)benzenesulfonic acid” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if necessary .
properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVRMPPLECDING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2491-71-6 (hydrochloride salt), 85187-24-2 (potassium salt) | |
Record name | 4-(4-Aminophenylazo)benzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041731 | |
Record name | C.I. Food Yellow 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid | |
CAS RN |
104-23-4 | |
Record name | 4-Aminoazobenzene-4′-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Aminophenylazo)benzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Food Yellow 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-aminoazobenzene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOAZOBENZENE-4'-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5U4TU950K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.